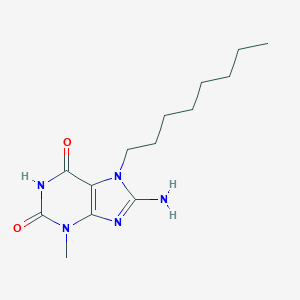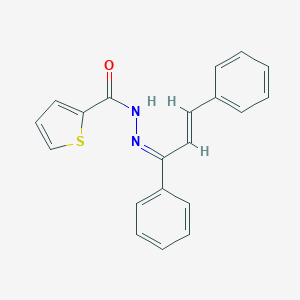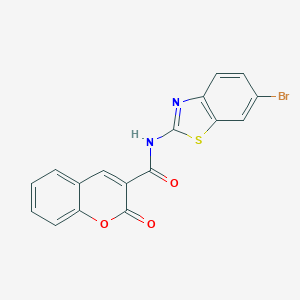
8-Amino-3-methyl-7-octylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-3-methyl-7-octylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of an amino group at the 8th position, a methyl group at the 3rd position, and an octyl group at the 7th position on the purine ring, along with two keto groups at the 2nd and 6th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic reactions starting from simpler purine derivatives. One common method includes:
Starting Material: The synthesis often begins with commercially available purine derivatives.
Alkylation: Introduction of the octyl group at the 7th position can be achieved through alkylation reactions using octyl halides under basic conditions.
Amination: The amino group at the 8th position can be introduced via nucleophilic substitution reactions using ammonia or amines.
Methylation: The methyl group at the 3rd position is typically introduced using methylating agents such as methyl iodide in the presence of a base.
Oxidation: The keto groups at the 2nd and 6th positions are introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydro derivatives with hydroxyl groups.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
8-Amino-3-methyl-7-octylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 8-Amino-3-methyl-7-octylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar structure but with three methyl groups.
Theophylline (1,3-Dimethylxanthine): Similar structure with two methyl groups.
Theobromine (3,7-Dimethylxanthine): Similar structure with two methyl groups.
Uniqueness
8-Amino-3-methyl-7-octylpurine-2,6-dione is unique due to the presence of the octyl group, which imparts distinct lipophilic properties, potentially enhancing its ability to cross cell membranes and interact with lipid-rich environments. This structural uniqueness can lead to different biological activities and applications compared to other purine derivatives.
属性
分子式 |
C14H23N5O2 |
|---|---|
分子量 |
293.36g/mol |
IUPAC 名称 |
8-amino-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H2,15,16)(H,17,20,21) |
InChI 键 |
GKQQWIACELWCMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
规范 SMILES |
CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B416848.png)

![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B416851.png)

![N'-(1,3-dimethylbutylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B416856.png)

![4-bromobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B416861.png)
![N-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B416869.png)
![N-(2,3-dichlorobenzylidene)-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B416870.png)
![4-Bromo-2-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416876.png)
![4-Bromo-2-ethoxy-6-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416878.png)
![2,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B416879.png)
![4-Bromo-2-ethoxy-6-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416880.png)
![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416881.png)
